6-Hydroxy-2-methyl-2H-pyran-3(6H)-one

Description

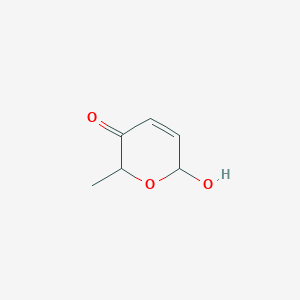

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-6-methyl-2H-pyran-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3/c1-4-5(7)2-3-6(8)9-4/h2-4,6,8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLYSJDAYJMFETG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)C=CC(O1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 6-Hydroxy-2-methyl-2H-pyran-3(6H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxy-2-methyl-2H-pyran-3(6H)-one is a heterocyclic organic compound that has garnered significant interest in the scientific community. As a member of the substituted pyranone class, it serves as a highly functionalized and versatile synthetic building block, or synthon, for the creation of more complex molecules. Its structure, featuring an α,β-unsaturated ketone system and a hemiacetal group, provides multiple reactive sites, making it a valuable precursor in the asymmetric synthesis of carbohydrates, pharmaceuticals, and other biologically active natural products. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of 6-Hydroxy-2-methyl-2H-pyran-3(6H)-one.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 6-Hydroxy-2-methyl-2H-pyran-3(6H)-one is presented below. It is important to note that some physical properties, such as melting and boiling points, may vary slightly between different sources due to experimental conditions and purity of the sample.

| Property | Value | Source(s) |

| IUPAC Name | 2-hydroxy-6-methyl-2H-pyran-5-one | |

| CAS Number | 41728-14-7 | |

| Molecular Formula | C₆H₈O₃ | |

| Molecular Weight | 128.13 g/mol | |

| Appearance | Solid | |

| Melting Point | 55-57 °C | |

| Boiling Point | 297.8 ± 40.0 °C | |

| Solubility | Information not widely available, but expected to be soluble in polar organic solvents. Aqueous solutions may be unstable. | |

| InChI Key | PLYSJDAYJMFETG-UHFFFAOYSA-N |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of 6-Hydroxy-2-methyl-2H-pyran-3(6H)-one. Below is a summary of expected spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the protons on the pyran ring, and the hydroxyl proton.

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon, the olefinic carbons of the enone system, the carbon bearing the hydroxyl group, the carbon attached to the methyl group, and the methyl carbon itself.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 6-Hydroxy-2-methyl-2H-pyran-3(6H)-one is expected to exhibit characteristic absorption bands for the hydroxyl (O-H), carbonyl (C=O), and carbon-carbon double bond (C=C) functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of 6-Hydroxy-2-methyl-2H-pyran-3(6H)-one would show the molecular ion peak (M+) corresponding to its molecular weight, along with fragment ions resulting from the cleavage of the molecule.

Synthesis and Reactivity

The primary synthetic route to 6-Hydroxy-2-methyl-2H-pyran-3(6H)-one and its derivatives is the Achmatowicz rearrangement . This reaction involves the oxidative rearrangement of a furan (B31954) precursor, typically a furfuryl alcohol, which can be derived from biomass. This makes the synthesis of this pyranone align with the principles of green chemistry.

The pyranone scaffold possesses both electrophilic and nucleophilic centers, leading to a diverse range of chemical reactions. The carbonyl carbon and the β-carbon of the enone system are electrophilic and susceptible to nucleophilic attack. Conversely, the hydroxyl group and the enolate, which can be formed under basic conditions, can act as nucleophiles.

Experimental Protocol: General Achmatowicz Rearrangement

While specific, detailed protocols for the synthesis of 6-Hydroxy-2-methyl-2H-pyran-3(6H)-one are proprietary or scattered in the literature, a general procedure for the Achmatowicz rearrangement is as follows:

-

Oxidation of Furfuryl Alcohol: The corresponding furfuryl alcohol precursor is oxidized using an appropriate oxidizing agent. Common oxidants include bromine in methanol (B129727) or meta-chloroperoxybenzoic acid (m-CPBA). Green oxidants like hydrogen peroxide are also utilized.

-

Solvent: The reaction is typically carried out in a suitable solvent, such as a mixture of tetrahydrofuran (B95107) and water.

-

Acid-catalyzed Rearrangement: The intermediate formed after oxidation undergoes an acid-catalyzed rearrangement to yield the dihydropyranone product.

-

Work-up and Purification: The reaction mixture is then worked up to isolate the crude product. Purification is typically achieved by column chromatography on silica (B1680970) gel.

Biological Activity and Applications

Derivatives of 6-hydroxy-2H-pyran-3(6H)-one have demonstrated significant biological activity, particularly as antimicrobial agents.

Antimicrobial Activity

Studies have shown that these compounds exhibit potent activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus species. The antimicrobial activity is believed to be associated with the α,β-unsaturated ketone (enone) system within the pyranone ring. The nature and size of the substituent at the C-2 position of the ring have been found to be critical for efficacy, with bulkier substituents often leading to enhanced antibacterial activity.

While the precise signaling pathways affected by 6-Hydroxy-2-methyl-2H-pyran-3(6H)-one are not yet fully elucidated, the proposed mechanism of action for pyranones involves interaction with cellular nucleophiles, such as cysteine residues in essential bacterial enzymes, leading to enzyme inactivation and disruption of cellular processes.

Conclusion

6-Hydroxy-2-methyl-2H-pyran-3(6H)-one is a valuable heterocyclic compound with a rich chemistry and promising biological activities. Its efficient synthesis from biomass-derived precursors makes it an attractive target for green chemistry initiatives. Further research into its specific biological targets and mechanisms of action will be crucial for its development as a potential therapeutic agent. This guide provides a foundational understanding of its chemical properties for researchers and professionals in the field of drug discovery and development.

In-Depth Technical Guide to the Spectroscopic Data of 6-Hydroxy-2-methyl-2H-pyran-3(6H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-Hydroxy-2-methyl-2H-pyran-3(6H)-one, a versatile heterocyclic compound with significant applications in organic synthesis and drug development. This document is intended to serve as a core reference for the identification, characterization, and quality control of this valuable synthon.

Introduction

6-Hydroxy-2-methyl-2H-pyran-3(6H)-one (CAS No. 41728-14-7) is a functionalized pyranone derivative that serves as a key chiral building block in the synthesis of a wide range of biologically active molecules, including carbohydrates and pharmaceuticals.[1] Its structure, featuring a hemiacetal and an α,β-unsaturated ketone, provides multiple reactive sites for chemical modification.[1] A thorough understanding of its spectroscopic properties is crucial for its effective utilization in research and development.

Spectroscopic Data

The following tables summarize the key spectroscopic data for 6-Hydroxy-2-methyl-2H-pyran-3(6H)-one, obtained from the Spectral Database for Organic Compounds (SDBS).

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the proton environments within the molecule.

| Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |

| 1.34 | Doublet | 3H | -CH₃ |

| 2.40 - 2.80 | Multiplet | 2H | -CH₂- |

| 3.80 | Multiplet | 1H | CH-CH₃ |

| 4.58 | Singlet (broad) | 1H | -OH |

| 5.40 | Doublet | 1H | O-CH-O |

| 6.00 | Doublet of Doublets | 1H | =CH-CO |

| 6.85 | Doublet of Doublets | 1H | =CH-CH-CO |

Table 1: ¹H NMR Spectroscopic Data for 6-Hydroxy-2-methyl-2H-pyran-3(6H)-one.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy reveals the carbon framework of the molecule.

| Chemical Shift (δ) [ppm] | Assignment |

| 20.5 | -CH₃ |

| 35.0 | -CH₂- |

| 75.0 | CH-CH₃ |

| 95.0 | O-CH-O |

| 128.0 | =CH-CO |

| 150.0 | =CH-CH-CO |

| 198.0 | C=O |

Table 2: ¹³C NMR Spectroscopic Data for 6-Hydroxy-2-methyl-2H-pyran-3(6H)-one.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule based on their vibrational frequencies.

| **Wavenumber (cm⁻¹) ** | Intensity | Assignment |

| 3400 | Strong, Broad | O-H Stretch |

| 2980, 2940 | Medium | C-H Stretch (Aliphatic) |

| 1680 | Strong | C=O Stretch (α,β-unsaturated ketone) |

| 1620 | Medium | C=C Stretch |

| 1250 | Strong | C-O Stretch |

| 1050 | Strong | C-O Stretch |

Table 3: Infrared (IR) Spectroscopic Data for 6-Hydroxy-2-methyl-2H-pyran-3(6H)-one.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Relative Intensity (%) | Assignment |

| 128 | 25 | [M]⁺ (Molecular Ion) |

| 113 | 15 | [M - CH₃]⁺ |

| 100 | 40 | [M - CO]⁺ |

| 85 | 100 | [M - CH₃ - CO]⁺ |

| 57 | 80 | |

| 43 | 95 |

Table 4: Mass Spectrometry Data for 6-Hydroxy-2-methyl-2H-pyran-3(6H)-one.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may need to be optimized.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 6-Hydroxy-2-methyl-2H-pyran-3(6H)-one in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: A standard NMR spectrometer operating at a field strength of 300 MHz or higher.

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Process the data with appropriate Fourier transformation, phasing, and baseline correction. Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-220 ppm).

-

A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio.

-

Process the data similarly to the ¹H NMR spectrum. Chemical shifts are referenced to the solvent peak.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the neat sample directly onto the ATR crystal.

-

Thin Film: Dissolve a small amount of the sample in a volatile solvent (e.g., chloroform), deposit a drop onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

-

Mass Analysis: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 40-200).

-

Data Acquisition and Analysis: Record the mass spectrum, which plots the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like 6-Hydroxy-2-methyl-2H-pyran-3(6H)-one.

Caption: General workflow for the spectroscopic analysis of 6-Hydroxy-2-methyl-2H-pyran-3(6H)-one.

References

The Synthetic Origins of a Versatile Chiral Building Block: 6-Hydroxy-2-methyl-2H-pyran-3(6H)-one

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-Hydroxy-2-methyl-2H-pyran-3(6H)-one is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. It serves as a crucial chiral building block for the asymmetric synthesis of a wide array of biologically active natural products, pharmaceuticals, and carbohydrates. While the pyranone structural motif is found in numerous natural products, extensive research indicates that 6-Hydroxy-2-methyl-2H-pyran-3(6H)-one is not a known naturally occurring compound. Instead, its utility lies in its efficient chemical and enzymatic synthesis, which provides access to valuable and complex molecules. This guide details the primary synthetic routes to this versatile synthon, its chemical properties, and its applications in the synthesis of antimicrobial agents.

Introduction: A Synthetic Gateway to Bioactive Molecules

6-Hydroxy-2-methyl-2H-pyran-3(6H)-one (CAS 41728-14-7) is a substituted pyranone recognized for its highly functionalized and versatile structure.[1] Its molecular framework, featuring an α,β-unsaturated ketone system and a hemiacetal group, offers multiple reactive sites for a variety of chemical transformations.[1] This has made it an invaluable tool in the synthesis of complex molecules, including monosaccharides and disaccharides.[1]

A significant application of this compound and its derivatives is in the field of antimicrobial research. Studies have demonstrated that derivatives of 6-hydroxy-2H-pyran-3(6H)-one exhibit potent activity against Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus species.[1] The antimicrobial efficacy is attributed to the α,β-enone system, with the nature and size of substituents at the C-2 position playing a critical role in its activity.[1]

This guide provides a comprehensive overview of the key synthetic methodologies for obtaining 6-Hydroxy-2-methyl-2H-pyran-3(6H)-one, focusing on the widely employed Achmatowicz rearrangement and enzymatic synthesis approaches.

Synthetic Methodologies

The synthesis of 6-Hydroxy-2-methyl-2H-pyran-3(6H)-one is a well-researched area, with a focus on developing sustainable and stereoselective methods.

The Achmatowicz Rearrangement

A cornerstone in the synthesis of 6-Hydroxy-2-methyl-2H-pyran-3(6H)-one is the Achmatowicz rearrangement. This chemical transformation involves the oxidative rearrangement of furfuryl alcohols, which can be derived from renewable biomass sources.[1] This sustainable approach aligns with the principles of green chemistry.[1]

The general workflow for the Achmatowicz rearrangement is depicted below:

Caption: General workflow of the Achmatowicz rearrangement for the synthesis of 6-Hydroxy-2-methyl-2H-pyran-3(6H)-one.

Experimental Protocol: A Representative Achmatowicz Rearrangement

While specific reaction conditions can vary, a general protocol for the Achmatowicz rearrangement is as follows:

-

Dissolution: The starting furfuryl alcohol is dissolved in a suitable solvent, such as dichloromethane (B109758) or a mixture of acetone (B3395972) and water.

-

Addition of Oxidant: A solution of an oxidizing agent, for example, meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide with a catalyst, is added dropwise to the cooled solution of the furfuryl alcohol.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

-

Work-up: The reaction mixture is quenched, and the organic layer is washed sequentially with a reducing agent solution (e.g., sodium sulfite), a basic solution (e.g., sodium bicarbonate), and brine.

-

Purification: The crude product is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The final product is purified by column chromatography on silica (B1680970) gel.

Enzymatic Synthesis

Biotransformation offers a highly stereoselective route to 6-Hydroxy-2-methyl-2H-pyran-3(6H)-one. The "enzymatic Achmatowicz reaction" utilizes enzymes to catalyze the oxidative rearrangement of furfuryl alcohols, often with high enantioselectivity.[1]

A notable example is a cascade reaction involving an alcohol oxidase and a chloroperoxidase, which can produce (2R)-6-hydroxy-2-methyl-2H-pyran-3(6H)-one with a high yield and enantioselectivity.[1] Laccase enzymes, in the presence of a mediator like TEMPO and aerial oxygen, have also been successfully employed.[1]

The workflow for a typical enzymatic synthesis is outlined below:

Caption: General workflow for the enzymatic synthesis of enantiopure 6-Hydroxy-2-methyl-2H-pyran-3(6H)-one.

Experimental Protocol: A General Enzymatic Synthesis

-

Buffer Preparation: A suitable buffer solution is prepared to maintain the optimal pH for the enzymes.

-

Enzyme and Substrate Addition: The enzymes (e.g., alcohol oxidase and chloroperoxidase) and the furfuryl alcohol substrate are added to the buffer.

-

Incubation: The reaction mixture is incubated at a controlled temperature with agitation to ensure proper mixing and aeration.

-

Reaction Monitoring: The conversion of the substrate to the product is monitored over time using techniques like High-Performance Liquid Chromatography (HPLC).

-

Extraction: Once the reaction is complete, the product is extracted from the aqueous phase using an organic solvent such as ethyl acetate.

-

Purification: The organic extracts are combined, dried, and the solvent is evaporated. The resulting product is then purified using column chromatography.

Quantitative Data from Synthetic Routes

The yield and enantiomeric excess of 6-Hydroxy-2-methyl-2H-pyran-3(6H)-one are highly dependent on the specific synthetic method and reaction conditions employed.

| Synthetic Method | Key Reagents/Enzymes | Reported Yield | Enantiomeric Excess (ee) | Reference |

| Enzymatic Cascade | Alcohol Oxidase, Chloroperoxidase | 66% | High (for 2R enantiomer) | [1] |

Conclusion

6-Hydroxy-2-methyl-2H-pyran-3(6H)-one stands out as a synthetically accessible and highly valuable chiral synthon. While it does not have a known natural origin, its efficient production through chemical and enzymatic methods, particularly from biomass-derived precursors, underscores its importance in sustainable chemistry. The continued development of novel synthetic routes to this pyranone derivative will undoubtedly facilitate the discovery and development of new therapeutic agents with improved efficacy.

References

Technical Guide: Synthesis of 6-Hydroxy-2-methyl-2H-pyran-3(6H)-one from Furan Derivatives

Abstract

6-Hydroxy-2-methyl-2H-pyran-3(6H)-one is a highly functionalized and versatile synthetic building block, crucial for the asymmetric synthesis of pharmaceuticals, carbohydrates, and various biologically active natural products.[1] Its structure, featuring an α,β-unsaturated ketone and a hemiacetal, offers multiple reactive sites for chemical modification.[1] The most prominent and efficient route to this pyranone scaffold is the oxidative rearrangement of biomass-derived furan (B31954) precursors, a transformation known as the Achmatowicz reaction.[2][3] This guide provides an in-depth overview of this key synthetic transformation, including detailed experimental protocols, a comparative data summary, and a visualization of the reaction workflow.

Core Synthesis Pathway: The Achmatowicz Reaction

The Achmatowicz reaction is a powerful oxidative ring expansion that converts a furan, specifically a furfuryl alcohol, into a 6-hydroxy-2H-pyran-3(6H)-one.[2][3][4] This transformation is a cornerstone in carbohydrate and natural product synthesis.[3][4]

The reaction is typically initiated by an oxidizing agent which attacks the furan ring. Reagents such as N-Bromosuccinimide (NBS) or meta-chloroperoxybenzoic acid (m-CPBA) are commonly used.[3][5] The process begins with the conversion of the furfuryl alcohol, in this case, 1-(furan-2-yl)ethanol (B57011), into a highly reactive intermediate. This is followed by a rearrangement and intramolecular cyclization in the presence of water to yield the final dihydropyranone product.[2][4] The use of NBS is particularly common as it provides a controlled, low-level concentration of bromine, which is effective for initiating the reaction.[6]

Reaction Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of 6-Hydroxy-2-methyl-2H-pyran-3(6H)-one from a furan derivative via the Achmatowicz reaction.

Comparative Data of Synthetic Protocols

The synthesis of 6-hydroxy-2H-pyran-3(6H)-ones can be achieved through various methods, including classic chemical oxidation and modern biocatalytic approaches. The choice of method impacts yield, stereoselectivity, and environmental footprint.

| Starting Material | Key Reagents / Catalyst | Solvent(s) | Yield | Notes | Reference |

| 1-(Furan-2-yl)ethanol | N-Bromosuccinimide (NBS) | THF / Water | Good | Standard lab protocol for racemic product. | [3] |

| Furfuryl alcohol | Alcohol Oxidase, Chloroperoxidase | Aqueous Buffer | 66% | Enzymatic cascade offers high selectivity. | [7][8] |

| (5-Alkylfuran-2-yl)carbinols | Laccase, TEMPO, Aerial O₂ | Aqueous Buffer | up to 90% | Chemoenzymatic "green" alternative. | [8] |

| 2-Chloro-1-(furan-2-yl)ethanol | m-CPBA | Not Specified | 70% | Good yield for halogenated derivatives. | [8] |

| Furfuryl alcohol | Bromine, Methanol, then H₂SO₄ | Methanol, Water | Good | The original Achmatowicz protocol. | [2] |

Detailed Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of 6-hydroxy-2-methyl-2H-pyran-3(6H)-one using a common laboratory procedure based on the Achmatowicz reaction.[3]

Protocol: Synthesis via NBS Oxidation

Objective: To synthesize 6-hydroxy-2-methyl-2H-pyran-3(6H)-one from 1-(furan-2-yl)ethanol using N-Bromosuccinimide (NBS).[3]

Materials:

-

1-(Furan-2-yl)ethanol (1.0 equivalent)

-

N-Bromosuccinimide (NBS) (1.1 equivalents)[3]

-

Tetrahydrofuran (B95107) (THF)

-

Deionized Water

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

10% aqueous Sodium Thiosulfate (Na₂S₂O₃) solution

-

Ethyl Acetate (B1210297) (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-(furan-2-yl)ethanol (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and deionized water.[3]

-

Cooling: Place the flask in an ice bath and cool the solution to 0 °C.[3]

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise over a period of 15 minutes. It is critical to monitor the internal temperature and ensure it remains below 5 °C during the addition.[3]

-

Reaction Progression: Stir the reaction mixture vigorously at 0 °C for 1 hour. After 1 hour, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 2 hours.[3]

-

Quenching: Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until the pH of the aqueous phase is approximately neutral (pH ~7). This step neutralizes acidic byproducts.[3]

-

Removal of Excess Bromine: Add 10% aqueous Na₂S₂O₃ solution to the mixture. This will react with and consume any residual bromine or active bromine species, indicated by the disappearance of any orange/yellow color.[3]

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate (EtOAc).[3]

-

Washing and Drying: Combine the organic layers and wash them once with brine. Dry the combined organic phase over anhydrous MgSO₄.[3]

-

Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[3]

-

Purification: Purify the crude residue by silica gel column chromatography to yield the pure 6-hydroxy-2-methyl-2H-pyran-3(6H)-one.[3]

Conclusion

The Achmatowicz reaction remains a highly effective and synthetically valuable method for converting readily available furan derivatives into functionalized pyranones. While traditional methods using reagents like NBS are robust and widely used, emerging chemoenzymatic and biocatalytic strategies offer greener, more selective alternatives.[8] The choice of protocol allows researchers to tailor the synthesis based on requirements for stereocontrol, scale, and sustainability, underscoring the versatility of this transformation in modern organic synthesis and drug development.

References

- 1. 6-Hydroxy-2-methyl-2H-pyran-3(6H)-one|CAS 41728-14-7 [benchchem.com]

- 2. Achmatowicz reaction - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Achmatowicz Reaction and its Application in the Syntheses of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Achmatowicz Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Methanol-Driven Oxidative Rearrangement of Biogenic Furans – Enzyme Cascades vs. Photobiocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 6-hydroxy-2H-pyran-3(6H)-one | 35436-57-8 | Benchchem [benchchem.com]

An In-depth Technical Guide to the Biological Activity of 6-Hydroxy-2-methyl-2H-pyran-3(6H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxy-2-methyl-2H-pyran-3(6H)-one is a heterocyclic organic compound belonging to the pyranone class.[1] This molecule is a versatile chiral building block in the asymmetric synthesis of various biologically active natural products, pharmaceuticals, and carbohydrates.[1] Its structure, featuring an α,β-unsaturated ketone system and a hemiacetal group, provides multiple reactive sites, making it a valuable synthon in organic synthesis.[1] Primarily synthesized via the Achmatowicz rearrangement of furan (B31954) precursors derived from biomass, this compound aligns with the principles of green chemistry.[1] This guide provides a comprehensive overview of the known biological activities of 6-Hydroxy-2-methyl-2H-pyran-3(6H)-one and its derivatives, with a focus on its antimicrobial, cytotoxic, and potential anti-inflammatory and antioxidant properties.

Biological Activities

The biological activities of 6-Hydroxy-2-methyl-2H-pyran-3(6H)-one and its derivatives are a subject of growing interest. The primary reported activity is antimicrobial, particularly against Gram-positive bacteria. While data on the parent compound is limited, studies on its derivatives provide significant insights into its therapeutic potential.

Antimicrobial Activity

Derivatives of 6-hydroxy-2H-pyran-3(6H)-one have demonstrated potent activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus species.[1] The α,β-enone system within the pyranone structure is considered essential for this antimicrobial activity.[2] Structure-activity relationship (SAR) studies indicate that the nature and bulkiness of substituents at the C-2 and C-6 positions significantly influence the antibacterial efficacy, with bulkier substituents often leading to greater activity.[2]

Table 1: Quantitative Antimicrobial Activity Data for Derivatives of 6-Hydroxy-2-methyl-2H-pyran-3(6H)-one

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

| 2-[4-(Phenylthio)phenyl]-2-methyl-6-methoxy-2H-pyran-3(6H)-one | Staphylococcus aureus ATCC 2593 | 1.56 | [2] |

| 2-[4-(Phenylthio)phenyl]-2-methyl-6-[(p-nitrobenzoyl)oxy]-2H-pyran-3(6H)-one | Streptococcus sp. C203M | 0.75 | [2] |

Cytotoxic Activity

Table 2: Cytotoxicity Data for Structurally Related Pyranone Derivatives

| Compound Class/Reference | Compound ID | Target Cell Line | IC50 (µM) | Reference |

| Pyrano[3,2-c]pyridine Formimidate | 5 | HepG-2 (Liver Carcinoma) | 3.4 ± 0.3 | |

| Pyrano[3,2-c]pyridine Formimidate | 5 | HCT-116 (Colon Carcinoma) | 5.2 ± 0.1 | |

| Pyrano[3,2-c]pyridine Formimidate | 5 | MCF-7 (Breast Carcinoma) | 1.4 ± 0.6 | |

| 5-Oxo-dihydropyranopyran | 4j | MCF-7 (Breast Carcinoma) | 26.6 | |

| 5-Oxo-dihydropyranopyran | 4i | MCF-7 (Breast Carcinoma) | 34.2 | |

| 4H-Pyran | 4d | HCT-116 (Colon Carcinoma) | 75.10 |

Anti-inflammatory and Antioxidant Potential

The broader class of pyranone-containing compounds has been explored for anti-inflammatory and antioxidant activities. These activities are often linked to the modulation of key signaling pathways, such as the NF-κB and MAPK pathways, and the ability to scavenge free radicals. A study on 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP), a structurally related compound, has shown that the enol structure is a key factor for its antioxidant activity. While direct quantitative data for 6-Hydroxy-2-methyl-2H-pyran-3(6H)-one is not currently available, the shared structural motifs suggest it may possess similar properties.

Mechanisms of Action

The primary mechanism of antimicrobial action for 6-hydroxy-2H-pyran-3(6H)-one derivatives is attributed to the α,β-enone system. This electrophilic Michael acceptor can react with nucleophilic residues, such as cysteine in bacterial enzymes, leading to enzyme inactivation and disruption of cellular processes.

For potential anti-inflammatory effects, related pyranone compounds have been shown to inhibit the production of pro-inflammatory mediators. This is often achieved by interfering with signaling cascades like the NF-κB and MAPK pathways, which are central regulators of inflammation.

Experimental Protocols

Synthesis of 6-Hydroxy-2-methyl-2H-pyran-3(6H)-one

This protocol is based on the Achmatowicz rearrangement of furfuryl alcohol.

Materials:

-

Furfuryl alcohol

-

m-Chloroperoxybenzoic acid (m-CPBA)

-

Saturated sodium bicarbonate solution

-

Saturated sodium thiosulfate (B1220275) solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

-

Hexane and Ethyl acetate (B1210297) for elution

Procedure:

-

Dissolve furfuryl alcohol (1.0 eq) in dichloromethane in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated sodium thiosulfate solution.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 6-Hydroxy-2-methyl-2H-pyran-3(6H)-one.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

Materials:

-

Bacterial strain (e.g., Staphylococcus aureus)

-

Mueller-Hinton Broth (MHB)

-

Test compound stock solution (in DMSO)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Prepare serial two-fold dilutions of the test compound in MHB in the wells of a 96-well plate.

-

Prepare a bacterial suspension in MHB and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well.

-

Add the bacterial inoculum to each well containing the compound dilutions.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

MTT Assay for Cytotoxicity

Materials:

-

Human cancer cell line (e.g., HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound stock solution (in DMSO)

-

Sterile 96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (medium with DMSO).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Conclusion and Future Directions

6-Hydroxy-2-methyl-2H-pyran-3(6H)-one and its derivatives represent a promising class of compounds with significant antimicrobial activity, particularly against Gram-positive bacteria. The pyranone scaffold also shows potential for the development of cytotoxic agents. While the anti-inflammatory and antioxidant activities are less explored for the core compound, related structures suggest these as promising avenues for future research.

Further investigation is warranted to:

-

Determine the specific MIC and IC50 values of 6-Hydroxy-2-methyl-2H-pyran-3(6H)-one against a broader range of microbial strains and cancer cell lines.

-

Elucidate the detailed molecular mechanisms underlying its biological activities.

-

Quantify its anti-inflammatory and antioxidant properties through dedicated assays.

-

Explore the in vivo efficacy and safety of this compound and its optimized derivatives.

This in-depth guide serves as a foundational resource for researchers and drug development professionals interested in harnessing the therapeutic potential of this versatile pyranone.

References

6-Hydroxy-2-methyl-2H-pyran-3(6H)-one: A Versatile Chiral Building Block for Drug Discovery and Complex Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxy-2-methyl-2H-pyran-3(6H)-one is a highly functionalized heterocyclic organic compound that has emerged as a critical chiral building block in modern organic synthesis.[1] Its unique structure, featuring an α,β-unsaturated ketone system and a hemiacetal group, provides multiple reactive sites for a diverse array of chemical transformations. This versatility makes it an invaluable precursor for the asymmetric synthesis of a wide range of biologically active molecules, including pharmaceuticals, complex natural products, and carbohydrates.[1] The strategic importance of this pyranone derivative lies in its ability to introduce chirality and complex oxygenation patterns, which are common motifs in many drug candidates and natural products with therapeutic potential. This guide provides a comprehensive overview of its synthesis, key reactions, and applications, with a focus on its role in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of 6-Hydroxy-2-methyl-2H-pyran-3(6H)-one is presented in the table below. These properties are essential for its handling, reaction setup, and purification.

| Property | Value |

| Molecular Formula | C₆H₈O₃ |

| Molecular Weight | 128.13 g/mol [2] |

| CAS Number | 41728-14-7[2] |

| Appearance | Typically a colorless to yellow oil |

| IUPAC Name | 2-hydroxy-6-methyl-2H-pyran-5-one[2] |

Enantioselective Synthesis

The utility of 6-Hydroxy-2-methyl-2H-pyran-3(6H)-one as a chiral building block is contingent on the ability to synthesize it in an enantiomerically pure form. Several methodologies have been developed to achieve this, with the Achmatowicz rearrangement of a chiral precursor being a cornerstone approach.

Asymmetric Synthesis via Achmatowicz Rearrangement of (S)-1-(Furan-2-yl)ethanol

A robust and well-documented method for the preparation of (2S, 6R)-6-Hydroxy-2-methyl-2H-pyran-3(6H)-one involves the oxidative rearrangement of the readily available chiral precursor, (S)-1-(Furan-2-yl)ethanol.[3]

Experimental Protocol: [3]

-

Materials: (S)-1-(Furan-2-yl)ethanol, Tetrahydrofuran (THF), Water, Sodium bicarbonate (NaHCO₃), Sodium acetate (B1210297) trihydrate (NaOAc·3H₂O), N-Bromosuccinimide (NBS).

-

Procedure:

-

A solution of (S)-1-(Furan-2-yl)ethanol (1.0 equiv) in a 3:1 mixture of THF and water is prepared in a two-necked Erlenmeyer flask equipped with a thermometer and a magnetic stir bar.

-

The solution is cooled to approximately 1°C in an ice-water bath.

-

Solid sodium bicarbonate (2.0 equiv) and sodium acetate trihydrate (1.0 equiv) are added sequentially.

-

N-Bromosuccinimide (1.05 equiv) is added in portions over 10-15 minutes, maintaining the internal temperature below 5°C.

-

The reaction mixture is stirred at 0-5°C for 1-2 hours, monitoring the reaction progress by TLC.

-

Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate.

-

The aqueous layer is saturated with solid sodium chloride and extracted with ethyl acetate.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica (B1680970) gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired (2S, 6R)-6-Hydroxy-2-methyl-2H-pyran-3(6H)-one.

-

Quantitative Data:

| Precursor | Product | Reagents | Yield | Enantiomeric Purity |

| (S)-1-(Furan-2-yl)ethanol | (2S, 6R)-6-Hydroxy-2-methyl-2H-pyran-3(6H)-one | NBS, NaHCO₃, NaOAc·3H₂O | Typically >70% | High (dependent on precursor's ee) |

Enzymatic and Chemoenzymatic Approaches

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral 6-Hydroxy-2-methyl-2H-pyran-3(6H)-one.

-

Enzymatic Kinetic Resolution: Lipases can be employed to resolve a racemic mixture of the corresponding furfuryl alcohol precursor through enantioselective acylation. The acylated enantiomer can then be separated from the unreacted alcohol, which can be subsequently subjected to the Achmatowicz rearrangement.

-

Enzymatic Achmatowicz Reaction: A cascade reaction involving an alcohol oxidase and a chloroperoxidase can directly convert furfuryl alcohol to (2R)-6-hydroxy-2-methyl-2H-pyran-3(6H)-one with high enantioselectivity and a reported yield of 66%.[1] Another chemoenzymatic route utilizes laccase enzymes in the presence of a mediator like TEMPO.[1]

Quantitative Data for Enzymatic Methods:

| Method | Enzyme System | Product | Yield | Enantiomeric Excess (ee) |

| Enzymatic Cascade | Alcohol oxidase and chloroperoxidase | (2R)-6-hydroxy-2-methyl-2H-pyran-3(6H)-one | 66%[1] | High[1] |

| Not specified | Not specified | (2R)-6-hydroxy-2-methyl-2H-pyran-3(6H)-one | - | 99%[1] |

Applications in Drug Development and Complex Synthesis

The rich functionality of 6-Hydroxy-2-methyl-2H-pyran-3(6H)-one makes it a versatile intermediate for the synthesis of a variety of biologically active molecules.

Synthesis of Monosaccharides

This chiral pyranone is a valuable precursor for the de novo synthesis of monosaccharides.[1][4] The hemiacetal and the α,β-unsaturated ketone functionalities can be stereoselectively manipulated to introduce the required stereocenters of various sugars.

Antimicrobial Agents

Derivatives of 6-hydroxy-2H-pyran-3(6H)-one have demonstrated significant activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus species.[1][5] The α,β-enone system is crucial for this antimicrobial activity, and the nature of the substituents at the C-2 position can be modulated to enhance potency.[1][5] For instance, bulkier substituents at C-2 have been associated with greater antibacterial activity.[5]

References

- 1. 6-Hydroxy-2-methyl-2H-pyran-3(6H)-one|CAS 41728-14-7 [benchchem.com]

- 2. 6-Hydroxy-2-methyl-2H-pyran-3(6H)-one | C6H8O3 | CID 13011787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Monosaccharide Synthesis: Methods & Chemical Modifications - Creative Biolabs [creative-biolabs.com]

- 5. Synthesis and antimicrobial properties of 2H-pyran-3(6H)-one derivatives and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Hydroxy-2-methyl-2H-pyran-3(6H)-one (CAS 41728-14-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of 6-Hydroxy-2-methyl-2H-pyran-3(6H)-one (CAS 41728-14-7). This versatile heterocyclic compound serves as a valuable chiral building block in the synthesis of a wide array of biologically active molecules, including pharmaceuticals and natural products. This document details its physicochemical properties, provides a detailed experimental protocol for its synthesis via the Achmatowicz rearrangement, and explores its primary application as an antimicrobial agent. The guide includes quantitative data on its biological activity, a discussion of its mechanism of action, and relevant spectroscopic data for its characterization.

Chemical and Physical Properties

6-Hydroxy-2-methyl-2H-pyran-3(6H)-one is a functionalized pyranone derivative. Its structure, featuring a hemiacetal and an α,β-unsaturated ketone, makes it a highly reactive and useful intermediate in organic synthesis.

Table 1: Physicochemical Properties of 6-Hydroxy-2-methyl-2H-pyran-3(6H)-one

| Property | Value | Source |

| CAS Number | 41728-14-7 | - |

| Molecular Formula | C₆H₈O₃ | - |

| Molecular Weight | 128.13 g/mol | - |

| Appearance | Yellow oil (may be isolated as a light yellow solid) | [1][2] |

| Solubility | Soluble in water, though stability in aqueous solutions can be an issue. Soluble in common organic solvents like dichloromethane (B109758). | [3] |

| Stability | Can be unstable in aqueous solutions, potentially hydrolyzing to its open-chain form, 5-hydroxy-4-oxo-2-pentenal. Stability is improved in neutral or slightly alkaline conditions. | [3] |

Table 2: Spectroscopic Data for Characterization

| Technique | Data |

| ¹H NMR | Predicted chemical shifts are based on analogous structures. |

| ¹³C NMR | Predicted chemical shifts are based on analogous structures. |

| Infrared (IR) | Characteristic peaks for O-H, C=O (ketone), and C=C (alkene) functional groups are expected. |

| Mass Spectrometry | Molecular ion peak (M+) at m/z = 128.13. |

Synthesis

The most common and efficient method for the synthesis of 6-Hydroxy-2-methyl-2H-pyran-3(6H)-one is the Achmatowicz rearrangement of the corresponding furfuryl alcohol.

Experimental Protocol: Achmatowicz Rearrangement

This protocol describes the oxidation of 2-furyl-ethanol to 6-Hydroxy-2-methyl-2H-pyran-3(6H)-one.

Materials:

-

2-Furyl-ethanol

-

Dichloromethane (DCM)

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate (B1220275) solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane/ethyl acetate (B1210297) mixture)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-furyl-ethanol (1.0 equivalent) in dichloromethane. Cool the solution to 0 °C in an ice bath.

-

Oxidation: Dissolve m-CPBA (1.1 equivalents) in dichloromethane and add it dropwise to the cooled solution of the furfuryl alcohol over a period of 30-60 minutes, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Work-up: Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate to destroy any excess peroxide. Then, add a saturated aqueous solution of sodium bicarbonate to neutralize the m-chlorobenzoic acid byproduct.

-

Extraction: Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, and then dry over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter the drying agent and concentrate the solution under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 6-Hydroxy-2-methyl-2H-pyran-3(6H)-one as a yellow oil.

Caption: Synthetic workflow for 6-Hydroxy-2-methyl-2H-pyran-3(6H)-one.

Biological Activity and Uses

The primary reported biological activity of derivatives of 6-Hydroxy-2-methyl-2H-pyran-3(6H)-one is their antimicrobial effect, particularly against Gram-positive bacteria.

Antimicrobial Activity

Derivatives of this pyranone have shown significant activity against pathogenic bacteria such as Staphylococcus aureus and Streptococcus species.[4] The antimicrobial efficacy is attributed to the α,β-unsaturated ketone moiety, which is a key structural feature for its biological action. The nature and size of the substituents at the C-2 and C-6 positions of the pyranone ring can significantly influence the antimicrobial potency.[4]

Table 3: Antimicrobial Activity of 6-Hydroxy-2-methyl-2H-pyran-3(6H)-one Derivatives

| Derivative | Target Organism | MIC (µg/mL) | Reference |

| 2-[4-(Phenylthio)phenyl]-2-methyl-6-methoxy-2H-pyran-3(6H)-one | Staphylococcus aureus ATCC 25923 | 1.56 | [4] |

| 2-[4-(Phenylthio)phenyl]-2-methyl-6-[(p-nitrobenzoyl)oxy]-2H-pyran-3(6H)-one | Streptococcus sp. C203M | 0.75 | [4] |

Mechanism of Action

The antimicrobial mechanism of pyranones containing an α,β-unsaturated ketone is believed to involve multiple targets within the bacterial cell. The electrophilic β-carbon of the enone system can react with nucleophilic residues (such as cysteine) in bacterial proteins and enzymes via a Michael addition reaction. This can lead to the inhibition of essential cellular processes.

Some proposed mechanisms include:

-

Membrane Disruption: The compound may interact with and disrupt the integrity of the bacterial cell membrane.[5]

-

Enzyme Inhibition: It can inhibit key enzymes involved in vital metabolic pathways, such as fatty acid synthesis.[5]

Caption: Proposed antimicrobial mechanism of action.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol outlines a general procedure for determining the Minimum Inhibitory Concentration (MIC) of pyranone derivatives against Staphylococcus aureus.

Materials:

-

Pyranone derivative stock solution (in a suitable solvent like DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Staphylococcus aureus strain (e.g., ATCC 29213)

-

Sterile 96-well microtiter plates

-

Sterile saline (0.85%)

-

McFarland 0.5 turbidity standard

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 h) culture plate, select 3-5 colonies of S. aureus and suspend them in sterile saline.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Drug Dilutions:

-

Perform serial two-fold dilutions of the pyranone derivative stock solution in CAMHB in the 96-well plate to achieve the desired concentration range (e.g., from 128 µg/mL to 0.25 µg/mL).

-

-

Inoculation:

-

Add the prepared bacterial inoculum to each well containing the drug dilutions.

-

Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only).

-

-

Incubation:

-

Cover the plate and incubate at 35°C ± 2°C for 18-24 hours in ambient air.

-

-

Reading Results:

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the organism.

-

Caption: Workflow for MIC determination by broth microdilution.

Applications in Drug Development and Research

6-Hydroxy-2-methyl-2H-pyran-3(6H)-one and its analogues are valuable scaffolds in medicinal chemistry and drug discovery. Their utility stems from:

-

Chiral Building Blocks: They serve as versatile starting materials for the asymmetric synthesis of complex natural products and novel pharmaceutical agents.

-

Lead Compounds for Antimicrobials: The demonstrated antimicrobial activity of its derivatives makes this scaffold a promising starting point for the development of new antibiotics to combat drug-resistant bacteria.

-

Probes for Chemical Biology: The reactive enone functionality can be exploited to design chemical probes for identifying novel biological targets.

Conclusion

6-Hydroxy-2-methyl-2H-pyran-3(6H)-one is a synthetically accessible and highly functionalized molecule with significant potential in organic synthesis and medicinal chemistry. Its role as a precursor to potent antimicrobial agents highlights its importance in the ongoing search for new therapeutics. Further research into the specific molecular targets and signaling pathways affected by this class of compounds will be crucial for the rational design of next-generation drugs based on the pyranone scaffold.

References

- 1. Method for preparing 6-hydroxy-6(hydroxymethyl)-2h-pyran-3(6h)-one by catalytic oxidation - Eureka | Patsnap [eureka.patsnap.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. echemi.com [echemi.com]

- 4. Synthesis and antimicrobial properties of 2H-pyran-3(6H)-one derivatives and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antibacterial and Anti-Biofilm Activity of Pyrones from a Pseudomonas mosselii Strain - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 6-Hydroxy-2-methyl-2H-pyran-3(6H)-one in the Synthesis of Biologically Active Natural Products: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxy-2-methyl-2H-pyran-3(6H)-one is a highly functionalized heterocyclic compound that has emerged as a cornerstone in the stereoselective synthesis of a diverse array of natural products.[1] Its rigid pyranone scaffold, endowed with multiple chiral centers and reactive functional groups—a hemiacetal, an α,β-unsaturated ketone, and a methyl-substituted stereocenter—renders it a privileged chiral building block for constructing complex molecular architectures.[1] This technical guide provides an in-depth exploration of the synthesis and utility of this versatile synthon, with a focus on its application in the total synthesis of notable natural products. Detailed experimental protocols, quantitative data, and graphical representations of synthetic and biological pathways are presented to serve as a comprehensive resource for professionals in the field of organic synthesis and drug discovery.

The strategic importance of 6-hydroxy-2-methyl-2H-pyran-3(6H)-one and its analogues lies in their efficient preparation from readily available, often biomass-derived, furan (B31954) precursors via the celebrated Achmatowicz rearrangement.[1] This oxidative ring expansion provides a powerful and convergent entry point to the pyranone core, which can then be elaborated into a variety of natural product classes, including monosaccharides, disaccharides, and polyketides with significant biological activities, such as antimicrobial and anticancer properties.[1]

Stereoselective Synthesis of the Pyranone Core

The enantioselective synthesis of 6-hydroxy-2-methyl-2H-pyran-3(6H)-one is paramount for its application in asymmetric synthesis. Various methodologies have been developed to access this chiral building block with high stereocontrol. A selection of these methods, along with their reported efficiencies, is summarized below.

| Method | Catalyst/Key Reagent | Product | Enantiomeric Excess (ee) | Yield |

| Asymmetric Alkylation & Oxidation | (-)-MIB, Organozinc, NBS | Enantioenriched Pyranones | >90% | 46-77% |

| Enzymatic Synthesis | Alcohol oxidase, Chloroperoxidase | (2R)-6-hydroxy-2-methyl-2H-pyran-3(6H)-one | 99% | 66% |

| Kinetic Resolution | Sharpless-Katsuki catalyst, TBHP | Optically Active Pyranone | >99% (for unreacted alcohol) | 47% (for unreacted alcohol) |

Application in Natural Product Synthesis

The utility of 6-hydroxy-2-methyl-2H-pyran-3(6H)-one as a chiral precursor is exemplified in the total synthesis of several biologically active natural products. This section highlights its application in the synthesis of (+)-Passifetilactones, (+)-Goniothalamin, and (-)-Pironetin.

Total Synthesis of (+)-Passifetilactones A-C

The cytotoxic natural products, (+)-passifetilactones A-C, have been synthesized in an enantio- and diastereoselective manner starting from furan-based building blocks. A key step in this synthesis is the NBS-mediated Achmatowicz rearrangement to construct the α-hydroxy-δ-pyrone core.

References

A Technical Guide to the Antimicrobial Properties of Substituted Pyranones

For Researchers, Scientists, and Drug Development Professionals

Substituted pyranones, a class of heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including antimicrobial, antifungal, antitumor, and anti-inflammatory properties.[1][2] Their structural versatility allows for the synthesis of a diverse library of derivatives, making them promising scaffolds for the development of new therapeutic agents to combat the growing challenge of antimicrobial resistance.[3] This guide provides an in-depth overview of the antimicrobial properties of various substituted pyranones, focusing on quantitative data, detailed experimental protocols, and the logical workflow of their evaluation.

Quantitative Antimicrobial Data

The antimicrobial efficacy of substituted pyranones is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism.[4] The following tables summarize the MIC values for various pyranone derivatives against a panel of clinically relevant bacterial and fungal strains.

Table 1: Antibacterial Activity of Substituted Pyranone Derivatives (MIC in µg/mL)

| Compound Class/Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |

| Pseudopyronines | |||||

| Pseudopyronine A | 6.25 | 2-16 | - | - | [5] |

| Pseudopyronine B | 0.156 | 2-16 | - | - | [5] |

| Pseudopyronine C | 0.39 | - | - | - | [5] |

| Amide Derivatives | |||||

| Pyran-4(1H)-one Amides | >512 | - | >512 | >512 | [4][6] |

| 4(1H)-Pyridinone Amides | 128 - >512 | - | >512 | >512 | [4][6] |

| Pyrano[4,3-b]pyran Derivatives | |||||

| Compound Series 4a-i | - | Active | - | - | [7] |

| Spiro-4H-pyran Derivatives | |||||

| Compound Series (1-6)d | 64 - 256 | - | 128 - 512 | 256 - 512 | [8] |

Note: A hyphen (-) indicates that data was not provided in the cited sources.

Table 2: Antifungal Activity of Substituted Pyranone Derivatives (MIC in µg/mL)

| Compound Class/Derivative | Candida albicans | Aspergillus fumigatus | Candida krusei | Candida parapsilosis | Reference |

| Pyrano[4,3-b]pyran Derivatives | Active | Active | - | - | [7] |

| Amide Derivatives | 128 | - | 128 | 128 | [4][6] |

| 4H-Pyran Schiff Bases | Poor Activity | - | - | - | [9] |

| Styrylpyrones | 625 (Moderate) | - | - | - | [10] |

Note: "Active" indicates that the compounds showed inhibitory effects, but specific MIC values were not detailed in the abstract. A hyphen (-) indicates data was not provided.

Experimental Protocols

The evaluation of antimicrobial activity is paramount in the discovery of new agents. The most common methods employed for pyranone derivatives are the broth microdilution and agar (B569324) diffusion assays.

Broth Microdilution Method for MIC Determination

This quantitative method is used to determine the minimum inhibitory concentration (MIC) of a compound.[11] It involves preparing two-fold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate.[4][8]

Protocol:

-

Preparation of Stock Solution: Dissolve the synthesized pyranone compounds in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution (e.g., 1024 µg/mL).[8]

-

Inoculum Preparation: Inoculate microbial colonies into a liquid medium (e.g., Luria Broth) and incubate until the culture reaches a specific turbidity, equivalent to the 0.5 McFarland standard (approximately 1 x 10⁸ CFU/mL).[11]

-

Serial Dilution: Add a defined volume of sterile broth (e.g., Mueller-Hinton Broth) to each well of a 96-well microplate.[8] Transfer a volume of the compound stock solution to the first well and perform serial two-fold dilutions across the plate to achieve a range of concentrations (e.g., 512 to 0.5 µg/mL).[4]

-

Inoculation: Add a standardized volume of the prepared microbial suspension to each well. The final inoculum density should be approximately 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for fungi.[4]

-

Controls: Include a positive control (broth with inoculum, no compound) to verify microbial growth and a negative control (broth with solvent, no inoculum) to ensure medium sterility and lack of solvent toxicity.[8]

-

Incubation: Seal the plate and incubate at 37°C for 18-24 hours for bacteria and up to 48 hours for fungi.[9][12]

-

MIC Determination: The MIC is visually determined as the lowest concentration of the compound that shows no visible turbidity or growth.[4]

Agar Well/Disk Diffusion Method

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity. It is based on the diffusion of the test compound from a disk or well through a solid agar medium seeded with the target microorganism.[11]

Protocol:

-

Plate Preparation: Prepare a standardized microbial inoculum as described for the broth microdilution method. Uniformly spread the inoculum over the surface of an agar plate (e.g., Mueller-Hinton Agar).[11]

-

Compound Application:

-

Incubation: Incubate the plates at 37°C for 24 hours.[11][13]

-

Result Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk or well where microbial growth is prevented). A larger zone diameter corresponds to higher antimicrobial activity.[13]

Workflow and Mechanistic Overview

While the precise signaling pathways for the antimicrobial action of most substituted pyranones are still under investigation, some studies suggest that their mode of action may involve selective membrane disruption.[5] The general workflow for identifying and characterizing these compounds follows a structured path from synthesis to biological evaluation.

The experimental protocol for determining the Minimum Inhibitory Concentration (MIC) is a critical component of this workflow.

Conclusion and Future Perspectives

Substituted pyranones represent a valuable and promising class of heterocyclic compounds in the search for new antimicrobial agents. The available data demonstrates that specific substitutions on the pyranone core can lead to potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[7] The amide derivatives and naturally occurring pseudopyronines, in particular, have shown significant inhibitory potential.[4][5]

Future research should focus on elucidating the precise mechanisms of action and exploring the structure-activity relationships (SAR) to design and synthesize more potent and selective derivatives. Advanced studies, including cytotoxicity assays against human cell lines and in vivo efficacy tests in animal models, will be crucial steps in translating these promising laboratory findings into clinically viable therapeutic agents.[2][14] The continued exploration of the pyranone scaffold is a critical endeavor in the global fight against infectious diseases.

References

- 1. scispace.com [scispace.com]

- 2. Pyranone Derivatives With Antitumor Activities, From the Endophytic Fungus Phoma sp. YN02-P-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimicrobial activity of new 4,6-disubstituted pyrimidine, pyrazoline, and pyran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 5. Antibacterial and Anti-Biofilm Activity of Pyrones from a Pseudomonas mosselii Strain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 7. Synthesis and antimicrobial evaluation of new pyrano[4,3-b]pyran and Pyrano[3,2-c]chromene derivatives bearing a 2-thiophenoxyquinoline nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jmcs.org.mx [jmcs.org.mx]

- 11. Assessment of antimicrobial activity [protocols.io]

- 12. biointerfaceresearch.com [biointerfaceresearch.com]

- 13. ANTIMICROBIAL EVALUATION OF NOVEL SUBSTITUTED PYRIMIDINOPYRAZOLES AND PYRIMIDINOTRIAZOLES - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Evaluation of Antimicrobial, Enzyme Inhibitory, Antioxidant and Cytotoxic Activities of Partially Purified Volatile Metabolites of Marine Streptomyces sp.S2A - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of 6-Hydroxy-2-methyl-2H-pyran-3(6H)-one via Achmatowicz Rearrangement

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of 6-Hydroxy-2-methyl-2H-pyran-3(6H)-one, a versatile chiral building block, utilizing the Achmatowicz rearrangement. This pyranone derivative is a valuable synthon in the asymmetric synthesis of biologically active natural products, pharmaceuticals, and carbohydrates.[1]

Introduction

The Achmatowicz rearrangement is an oxidative ring expansion of a furfuryl alcohol to a 6-hydroxy-2H-pyran-3(6H)-one.[2][3] This reaction provides an efficient route to highly functionalized pyranone structures that are otherwise difficult to access.[2][3] The resulting 6-Hydroxy-2-methyl-2H-pyran-3(6H)-one, with its α,β-unsaturated ketone system and hemiacetal group, offers multiple reactive sites for diverse chemical transformations.[1] Its derivatives have shown potent antimicrobial activity against Gram-positive bacteria.[1]

This document outlines the key synthetic strategies, including protocols using N-Bromosuccinimide (NBS) and meta-Chloroperoxybenzoic acid (m-CPBA) as oxidizing agents.

Reaction Mechanism and Workflow

The general mechanism of the Achmatowicz rearrangement involves the oxidation of a furfuryl alcohol, leading to an oxidative ring expansion and the formation of the dihydropyranone product.

Caption: General reaction scheme of the Achmatowicz rearrangement.

Experimental Protocols

Detailed methodologies for the synthesis of 6-Hydroxy-2-methyl-2H-pyran-3(6H)-one are provided below. The starting material for these protocols is (S)-1-(Furan-2-yl)ethanol, which can be synthesized via asymmetric reduction of 2-acetylfuran.[4]

Protocol 1: Achmatowicz Rearrangement using N-Bromosuccinimide (NBS)

This protocol is adapted from a procedure described in Organic Syntheses.[4]

Materials:

-

(S)-1-(Furan-2-yl)ethanol

-

Tetrahydrofuran (THF)

-

Deionized water

-

Sodium bicarbonate (NaHCO₃)

-

Sodium acetate (B1210297) trihydrate (NaOAc·3H₂O)

-

N-Bromosuccinimide (NBS)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃)

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Dissolve crude (S)-1-(Furan-2-yl)ethanol (1.0 equiv) in a 3:1 mixture of THF and water.

-

Cool the solution to approximately 0 °C using an ice-water bath.

-

Add solid NaHCO₃ (2.0 equiv) and NaOAc·3H₂O (1.0 equiv) to the solution.

-

Slowly add solid NBS (1.05 equiv) in portions over 10-15 minutes, maintaining the temperature below 5 °C.

-

Stir the resulting mixture vigorously at 0 °C for 2 hours.

-

Quench the reaction by adding saturated aqueous Na₂S₂O₃.

-

Extract the aqueous layer with CH₂Cl₂ (3 x volume of aqueous layer).

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Achmatowicz Rearrangement using m-CPBA

This protocol is an alternative method using m-CPBA as the oxidizing agent.[2][5]

Materials:

-

2-Chloro-1-(furan-2-yl)ethanol (as a representative furfuryl alcohol)

-

Dichloromethane (CH₂Cl₂)

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 2-chloro-1-(furan-2-yl)ethanol (1.0 equiv) in CH₂Cl₂.

-

Cool the solution to 0 °C.

-

Add m-CPBA (1.1 equiv) portion-wise to the stirred solution.

-

Stir the mixture at 0 °C for approximately 3 hours.

-

Filter the precipitated m-chlorobenzoic acid.

-

Wash the filtrate with saturated aqueous NaHCO₃ and then with brine.

-

Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the Achmatowicz rearrangement to synthesize pyranone derivatives.

| Starting Material | Oxidizing Agent | Solvent System | Reaction Time | Temperature | Yield (%) | Reference |

| (S)-1-(Furan-2-yl)ethanol | NBS | THF/H₂O (3:1) | 2 h | 0 °C | Not specified | [4] |

| 2-Chloro-1-(furan-2-yl)ethanol | m-CPBA | CH₂Cl₂ | 3 h | 0 °C | 70% | [5][6] |

| Furfuryl alcohol | Bromine | Methanol | Not specified | Not specified | Not specified | [7] |

| 2-furylcarbinols | Methyltrioxorhenium (MTO)/H₂O₂ | Not specified | Not specified | Not specified | up to 98% | [1] |

| 1-(2-furyl)propan-1-ol | rAaeUPO-PaDa-I-H/H₂O₂ | Citrate buffer (pH 5.5) | Not specified | Not specified | 82% | [8] |

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of 6-Hydroxy-2-methyl-2H-pyran-3(6H)-one.

Caption: Experimental workflow for the synthesis of 6-Hydroxy-2-methyl-2H-pyran-3(6H)-one.

Applications in Drug Development

The 6-hydroxy-2H-pyran-3(6H)-one scaffold is a key structural motif in numerous biologically active compounds.[1][9] Its derivatives are crucial intermediates in the synthesis of:

-

Carbohydrates and Monosaccharides: The pyranone structure serves as a precursor for the de novo synthesis of monosaccharides.[10]

-

Natural Products: Many natural products with therapeutic potential contain substituted tetrahydropyran (B127337) rings, which can be accessed from these pyranones.[2][3]

-

Antimicrobial Agents: Derivatives of 6-hydroxy-2H-pyran-3(6H)-one have demonstrated significant activity against Gram-positive bacteria.[1]

The versatility of this building block makes it a valuable tool for medicinal chemists and drug development professionals in the exploration of novel therapeutic agents. The replacement of common motifs like morpholine (B109124) with dihydropyran structures has been explored in the development of kinase inhibitors, such as mTOR inhibitors.[11]

Conclusion

The Achmatowicz rearrangement provides a reliable and efficient method for the synthesis of 6-Hydroxy-2-methyl-2H-pyran-3(6H)-one. The protocols outlined in these application notes offer robust procedures for obtaining this valuable chiral building block. The resulting pyranone is a versatile intermediate for the synthesis of a wide range of biologically active molecules, highlighting its importance in drug discovery and development.

References

- 1. 6-Hydroxy-2-methyl-2H-pyran-3(6H)-one|CAS 41728-14-7 [benchchem.com]

- 2. Achmatowicz Reaction and its Application in the Syntheses of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 6. "The Synthesis of 2-(Chloromethyl)-6-Hydroxy-2H-Pyran-3 (6H)-one via Ac" by ZUHAL GERÇEK [journals.tubitak.gov.tr]

- 7. Achmatowicz reaction - Wikipedia [en.wikipedia.org]

- 8. Preparative scale Achmatowicz and aza-Achmatowicz rearrangements catalyzed by Agrocybe aegerita unspecific peroxygenase - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00939H [pubs.rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR) - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Asymmetric Synthesis of Biologically Active Pyranones

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the asymmetric synthesis of biologically active pyranones, a class of heterocyclic compounds with significant pharmacological potential. The methodologies presented focus on achieving high stereoselectivity, a critical aspect in the development of potent and specific therapeutic agents.

Introduction

Pyranones are six-membered heterocyclic compounds containing an oxygen atom and a ketone functional group. They are prevalent scaffolds in a wide array of natural products exhibiting diverse biological activities, including antimicrobial, antifungal, cytotoxic, and anti-inflammatory properties. The stereochemistry of these molecules often plays a pivotal role in their biological function. Therefore, the development of efficient asymmetric syntheses to access enantiomerically pure pyranones is a key area of research in medicinal chemistry and drug discovery.

This document outlines detailed experimental protocols for the asymmetric synthesis of three exemplary biologically active pyranones: Pestalotin (B22945), Goniofufurone, and Solanapyrone D. Furthermore, a general protocol for the widely utilized Achmatowicz reaction, a cornerstone in pyranone synthesis, is provided.

Application Note 1: Asymmetric Synthesis of Pestalotin

Biological Activity: Pestalotin is a fungal metabolite known to exhibit gibberellin synergistic activity, making it a target of interest for agricultural applications.

Synthetic Strategy: The presented protocol describes a divergent asymmetric total synthesis of all four diastereomers of pestalotin from a common chiral starting material, (R)-glycidol. The key steps involve a catalytic asymmetric Mukaiyama aldol (B89426) reaction and a hetero-Diels-Alder reaction to establish the stereocenters of the pyranone ring.

Quantitative Data for the Asymmetric Synthesis of Pestalotin Diastereomers

| Entry | Product | Key Reaction | Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (dr) |

| 1 | (-)-Pestalotin | Hetero-Diels-Alder | 7 steps, overall | 99 | >99:1 |

| 2 | (+)-Epipestalotin | Hetero-Diels-Alder | 7 steps, overall | 99 | >99:1 |

| 3 | (+)-Pestalotin | Mitsunobu Inversion | 9 steps, overall | 99 | >99:1 |

| 4 | (-)-Epipestalotin | Mitsunobu Inversion | 9 steps, overall | 99 | >99:1 |

Experimental Protocol: Key Steps in the Synthesis of (-)-Pestalotin

1. Synthesis of (S)-2-(benzyloxy)hexanal:

-

To a solution of (R)-glycidol (1.0 g, 13.5 mmol) in dry THF (20 mL) at 0 °C is added sodium hydride (60% dispersion in mineral oil, 0.65 g, 16.2 mmol) portionwise.

-

The mixture is stirred for 30 min at 0 °C, followed by the addition of benzyl (B1604629) bromide (1.9 mL, 16.2 mmol).

-

The reaction is allowed to warm to room temperature and stirred for 12 h.

-

The reaction is quenched with saturated aqueous NH4Cl solution and extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

-